molecular formula C17H18N6O2 B2473078 N-cyclopentyl-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide CAS No. 887215-45-4

N-cyclopentyl-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide

Cat. No.: B2473078
CAS No.: 887215-45-4
M. Wt: 338.371
InChI Key: FFYWLHUSUXEHEC-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a useful research compound. Its molecular formula is C17H18N6O2 and its molecular weight is 338.371. The purity is usually 95%.
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Scientific Research Applications

Antiasthmatic Potential

N-cyclopentyl-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide derivatives have been studied for their potential application as antiasthma agents. Research utilizing the human basophil histamine release assay identified 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which share a core structural similarity, as mediator release inhibitors, highlighting their potential in asthma treatment through modulation of immune responses (Medwid et al., 1990).

Antitumor Activity

A series of compounds with the triazolo[4,3-a]pyrimidine core have demonstrated significant antitumor activities. Specifically, derivatives have shown high growth inhibitory activity against cancer cell lines, including PC-3 prostate cancer and A-549 lung cancer cells. These compounds, especially those with submicromolar level efficacy, highlight the potential therapeutic application of N-cyclopentyl-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide derivatives in cancer treatment by inducing apoptosis through cell cycle arrest (Fares et al., 2014).

Radioligand Development for PET Imaging

The triazolo[1,5-a]pyrimidineacetamides, structurally related to N-cyclopentyl-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide, have been utilized in the development of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This application is crucial for the non-invasive study of neuroinflammation and neurodegenerative diseases, showcasing the versatility of these compounds beyond their therapeutic potentials (Dollé et al., 2008).

Synthesis and Reactivity Studies

Research into the synthesis and reactivity of compounds with the [1,2,4]triazolo[1,5-a]pyrimidine structure, which is closely related to N-cyclopentyl-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide, has led to the development of novel synthetic routes and methodologies. These studies provide valuable insights into the chemical properties of these compounds, enabling the design of derivatives with improved pharmacological profiles (Erkin & Krutikov, 2007).

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .

Biochemical Pathways

The compound affects the cell cycle progression pathway by inhibiting CDK2 . CDK2 is responsible for phosphorylation of key components for cell proliferation . By inhibiting CDK2, the compound disrupts the normal cell cycle, preventing the transition from the G1 phase to the S phase . This disruption leads to cell cycle arrest and apoptosis, particularly in cancer cells .

Pharmacokinetics

The compound has suitable pharmacokinetic properties, as suggested by in silico ADMET studies and drug-likeness studies using a Boiled Egg chart . These studies help predict the structure requirement for the observed antitumor activity . .

Result of Action

The compound exhibits potent dual activity against examined cell lines and CDK2 . It significantly inhibits the growth of the examined cell lines . Most notably, it shows superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . The compound also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells .

Properties

IUPAC Name

N-cyclopentyl-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c24-14(19-12-6-4-5-7-12)10-22-11-18-16-15(17(22)25)20-21-23(16)13-8-2-1-3-9-13/h1-3,8-9,11-12H,4-7,10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYWLHUSUXEHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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